PROTAC SMARCA2 degrader-1 is a proteolysis-targeting chimera designed to selectively degrade the SMARCA2 protein, which is an ATPase component of the SWI/SNF chromatin remodeling complex. This compound is particularly relevant in cancer research, as it exploits the dependency of certain cancer cells on SMARCA2 when its paralog, SMARCA4, is mutated or inactivated. The degradation of SMARCA2 can lead to significant anti-proliferative effects in cancer cell lines, making it a potential therapeutic strategy for cancers with SMARCA4 mutations.
Source: The development of PROTAC SMARCA2 degrader-1 stems from structure-based design methodologies that utilize known ligands and E3 ubiquitin ligase recruiting systems to facilitate targeted protein degradation. Notably, compounds like ACBI1 and A947 have been instrumental in demonstrating the feasibility of targeting SMARCA2 for degradation .
Classification: PROTAC SMARCA2 degrader-1 falls under the category of targeted protein degraders, specifically designed to recruit E3 ubiquitin ligases for the ubiquitination and subsequent proteasomal degradation of target proteins.
The synthesis of PROTAC SMARCA2 degrader-1 involves several key steps:
The molecular structure of PROTAC SMARCA2 degrader-1 is characterized by:
The co-crystallization studies have provided insights into the ternary complex formation between PROTACs, their target proteins, and E3 ligases, revealing cooperative binding mechanisms that enhance degradation efficiency .
The primary chemical reaction involved in the action of PROTAC SMARCA2 degrader-1 is:
The efficiency of this process can be influenced by various factors including:
The mechanism of action for PROTAC SMARCA2 degrader-1 involves several sequential steps:
Studies demonstrate that treatment with PROTACs leads to rapid degradation of SMARCA2 within hours, significantly affecting cell viability in cancer models dependent on this protein .
PROTAC SMARCA2 degrader-1 has significant applications in:
The ongoing development and optimization of PROTACs like this one highlight their potential as transformative agents in precision medicine, particularly in oncology .
CAS No.: 22502-03-0
CAS No.: 71302-27-7
CAS No.: 499-94-5
CAS No.: 134029-48-4
CAS No.:
CAS No.: